molecular formula C16H16O4 B3039528 6,7-Diallyloxy-4-methylcoumarin CAS No. 116703-26-5

6,7-Diallyloxy-4-methylcoumarin

Cat. No. B3039528
CAS RN: 116703-26-5
M. Wt: 272.29 g/mol
InChI Key: NIMZYAZRYDGJJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-hydroxy-4-methylcoumarin, a related compound, has been achieved by the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids . A similar method might be applicable to the synthesis of 6,7-Diallyloxy-4-methylcoumarin, with additional steps for the introduction of the allyloxy groups .


Molecular Structure Analysis

The molecular structure of 5,7-diallyloxy-4-methylcoumarin, a compound closely related to 6,7-Diallyloxy-4-methylcoumarin, has been determined using single crystal X-ray diffraction . The coumarin moiety is perfectly planar, with a dihedral angle between the two fused rings of 0.46 (5)° .


Chemical Reactions Analysis

The reaction of 7-hydroxy-4-methylcoumarin with resorcinol and ethyl acetoacetate in the presence of p-toluene sulfonic acid (PTSA) as a catalyst has been studied . This reaction was performed using an 800W microwave-assisted method .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study on the synthesis and crystal structure of a related compound, 5,7-diallyloxy-4-methylcoumarin, revealed insights into its crystalline structure and hydrogen bonding behavior, which is crucial for understanding its potential applications (Goswami et al., 2006).

Biological and Antioxidant Properties

  • Research into various coumarin derivatives, such as 6,7-dimethoxy-coumarin, highlights their role as fluorescent probes for investigating biological systems due to their sensitivity to the micro-environment. This makes them useful for studying hydration parameters in biologically relevant systems (Ghose et al., 2018).
  • Another study on 4-methylcoumarin derivatives, including compounds similar to 6,7-diallyloxy-4-methylcoumarin, emphasized their potential in inhibiting human neutrophil oxidative metabolism and elastase activity, indicating potential therapeutic applications in treating inflammatory diseases (Kabeya et al., 2013).
  • The antioxidant properties of 4-methylcoumarins, including dihydroxy derivatives, have been extensively studied. These compounds show excellent radical-scavenging properties in different experimental models, which could be beneficial in various therapeutic applications (Morabito et al., 2010).

Potential Anticancer Applications

  • Structure–activity relationship studies of 4-methylcoumarin derivatives, similar to 6,7-diallyloxy-4-methylcoumarin, suggest their potential as anticancer agents. These studies highlight the relationship between chemical structure and cytotoxic effect against various cancer cell lines (Miri et al., 2016).

Photophysical Properties

  • The synthesis and fluorescence study of 6,7-diaminocoumarin and its derivatives demonstrate their potential as fluorescent sensors. Their high fluorescence intensity and selective interaction with certain compounds suggest applications in chemical sensing (Reddy & Reddy, 2013).

Pharmacokinetics and Metabolism

  • The metabolic characteristics of coumarin derivatives, including 6,7-dihydroxycoumarin, have been studied to understand their pharmacokinetic behavior. Such research is essential for drug discovery and development, as well as risk assessment of chemicals (Zhu et al., 2015).

Mechanism of Action

While the specific mechanism of action for 6,7-Diallyloxy-4-methylcoumarin is not available, a related compound, 6,7-Dihydroxy-4-methylcoumarin, has been studied for its anti-inflammatory effects . It was found to reduce the expression of inflammatory factors and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages .

Future Directions

The synthesis of coumarin derivatives, including 6,7-Diallyloxy-4-methylcoumarin, continues to attract the attention of many research groups due to their good biological activity and application value in fluorescent probes . Future research may focus on optimizing the synthesis conditions and exploring new applications for these compounds .

properties

IUPAC Name

4-methyl-6,7-bis(prop-2-enoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-4-6-18-14-9-12-11(3)8-16(17)20-13(12)10-15(14)19-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMZYAZRYDGJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OCC=C)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Diallyloxy-4-methylcoumarin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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